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molecular formula C8H10N4O2 B3262967 Phthalohydrazide CAS No. 3645-45-2

Phthalohydrazide

Cat. No. B3262967
M. Wt: 194.19 g/mol
InChI Key: IKWQWOFXRCUIFT-UHFFFAOYSA-N
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Patent
US04091027

Procedure details

71 ml. of a solution of anhydrous dimethylformamide containing 2 moles per liter of hydrazine hydrate (i.e. 0.142 mole) are added dropwise over a period of about 30 minutes at 0° C. to a suspension of 70.5 g. (0.128 mole) of tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate in 150 ml. anhydrous dimethylformamide. The reaction mixture is allowed to warm up to ambient temperature, with magnetic stirring, and to the resulting clear solution are added 120 ml. of 1.203N hydrochloric acid over a period of 1.5 hours. A precipitate of phthalohydrazide is formed, which is filtered off and washed several times with water, whereupon the mother liquors are evaporated in vacuo (bath temperature: maximum 40° C.) and the residue is taken up in a mixture of acetone and diethyl ether. There are finally obtained 43.2 g. (yield 73.7%) of tert-butyl alpha-amino-4-benzyloxycarbonyl-1-thia-3-azaspiro[4.5]decane-2-acetate hydrochloride.
Name
tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate
Quantity
0.128 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.142 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].C(OC(C1C2(CCCCC2)SC(C([N:32]2[C:36](=O)[C:35]3=[CH:38][CH:39]=[CH:40][CH:41]=[C:34]3[C:33]2=[O:42])C(OC(C)(C)C)=O)N1)=O)C1C=CC=CC=1.Cl.C[N:45](C)C=O>>[C:33]([NH:32][NH2:45])(=[O:42])[C:34]1[C:35](=[CH:38][CH:39]=[CH:40][CH:41]=1)[C:36]([NH:2][NH2:3])=[O:1] |f:0.1|

Inputs

Step One
Name
tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate
Quantity
0.128 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1NC(SC12CCCCC2)C(C(=O)OC(C)(C)C)N2C(C=1C(C2=O)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.142 mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the resulting clear solution are added 120 ml

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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